Methoxy(dimethyl)(triphenylmethyl)silane
Description
Methoxy(dimethyl)(triphenylmethyl)silane is a silane derivative characterized by a methoxy (–OCH₃), two methyl (–CH₃), and a bulky triphenylmethyl (trityl, –C(C₆H₅)₃) group attached to a silicon atom. This compound combines hydrolyzable methoxy functionality with steric hindrance from the trityl group, influencing its reactivity and applications in organic synthesis and materials science. The trityl group is known for its role as a protecting group in nucleoside chemistry , while the methoxy group enables siloxane network formation under hydrolytic conditions .
Properties
CAS No. |
62092-91-5 |
|---|---|
Molecular Formula |
C22H24OSi |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methoxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C22H24OSi/c1-23-24(2,3)22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
TYSMJEDJPJPGKW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(triphenylmethyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylmethyl chloride with dimethylmethoxysilane in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Ph3CCl+Me2Si(OMe)H→Ph3
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methoxy(dimethyl)(triphenylmethyl)silane with key analogs:
*Calculated based on substituent contributions.
Reactivity and Stability
Hydrolytic Reactivity :
- This compound exhibits slower hydrolysis due to steric shielding of the methoxy group by the trityl moiety . In contrast, Trimethoxymethylsilane (three methoxy groups) rapidly hydrolyzes to form siloxane networks, making it ideal for ceramic coatings .
- DPDMS, with two methoxy and two phenyl groups, shows intermediate reactivity, balancing hydrolysis and stability for sol-gel processes .
Thermal and Chemical Stability :
- The trityl group enhances thermal stability but reduces compatibility with polar solvents. Benzyl(triethoxy)silane, with a benzyl group, offers better hydrophobicity for water-resistant coatings .
- Methoxy(dimethyl)vinylsilane’s vinyl group enables addition reactions (e.g., hydrosilylation), a feature absent in bulkier analogs .
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